

Protriptyline-d3 Hydrochloride: A Technical Overview for Researchers

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Compound of Interest

Compound Name: Protriptyline-d3 Hydrochloride

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This technical guide provides an in-depth overview of **Protriptyline-d3 Hydrochloride**, a deuterated analog of the tricyclic antidepressant Protriptyline. This document is intended for researchers, scientists, and professionals in drug development, offering core physicochemical data, a detailed experimental protocol for its quantification, and a visual representation of its primary mechanism of action.

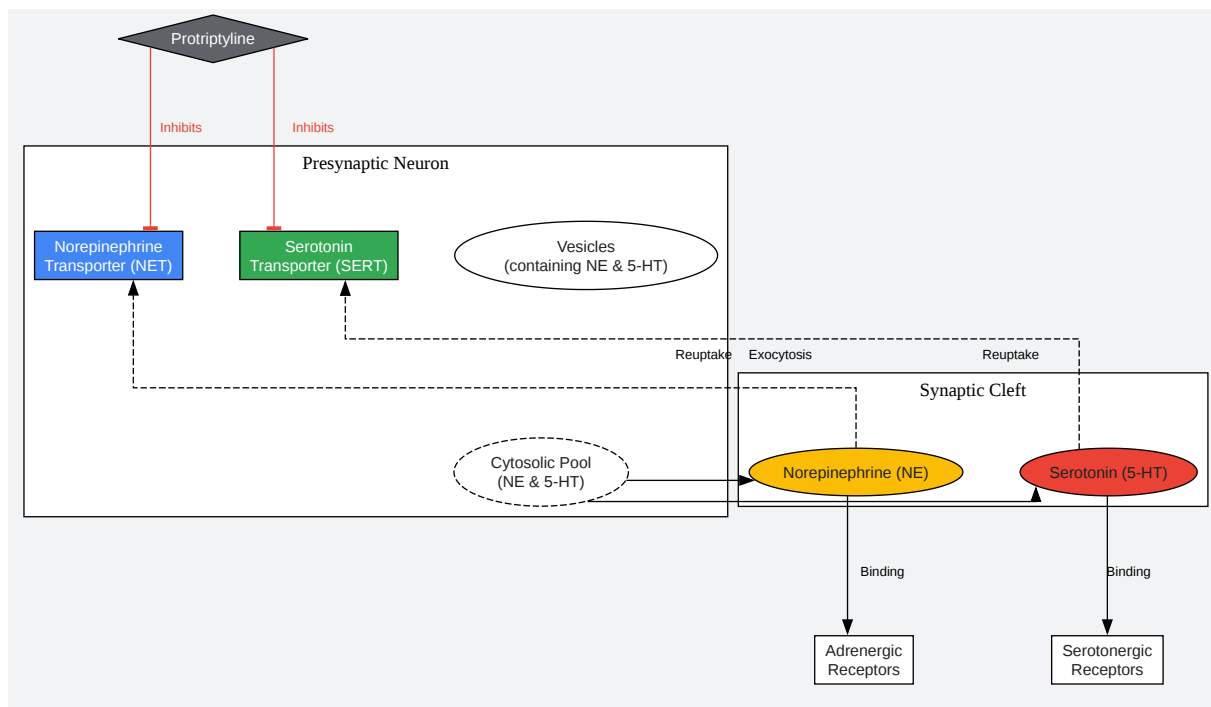
Core Compound Data

Protriptyline-d3 Hydrochloride is a labeled version of Protriptyline, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Protriptyline in biological samples, ensuring high accuracy and precision in pharmacokinetic and metabolic studies.

| Parameter | Value | Reference(s) |
|-------------------|--|--------------|
| CAS Number | 1435934-21-6 | [1][2] |
| Molecular Formula | C ₁₉ H ₁₉ D ₃ CIN | [1] |
| Molecular Weight | 302.86 g/mol | [1] |

Mechanism of Action: Norepinephrine and Serotonin Reuptake Inhibition

Protriptyline, a secondary amine tricyclic antidepressant, primarily functions by blocking the reuptake of norepinephrine and, to a lesser extent, serotonin from the synaptic cleft back into the presynaptic neuron. This inhibition of the norepinephrine transporter (NET) and the serotonin transporter (SERT) leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission. This enhanced monoaminergic activity is believed to be the primary basis for its antidepressant effects.



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Mechanism of Protriptyline Action

Experimental Protocol: Quantification of Protriptyline in Human Plasma using LC-MS/MS with

Protriptyline-d3 Hydrochloride as Internal Standard

This section outlines a representative experimental protocol for the extraction and quantification of Protriptyline from human plasma. This method utilizes protein precipitation for sample cleanup and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection. **Protriptyline-d3 Hydrochloride** serves as the internal standard to ensure accurate quantification.

1. Materials and Reagents

- Protriptyline Hydrochloride reference standard
- **Protriptyline-d3 Hydrochloride** internal standard (IS)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (blank)

2. Standard and Internal Standard Preparation

- Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Protriptyline and **Protriptyline-d3 Hydrochloride** in methanol.
- Working Standard Solutions: Serially dilute the Protriptyline primary stock solution with 50% methanol to prepare a series of working standards for the calibration curve (e.g., 10 ng/mL to 1000 ng/mL).
- Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the **Protriptyline-d3 Hydrochloride** primary stock solution with acetonitrile.

3. Sample Preparation (Protein Precipitation)

- Label microcentrifuge tubes for calibrators, quality controls, and unknown samples.
- Pipette 50 μ L of the appropriate sample (calibrator, control, or plasma) into the corresponding tube.
- Add 150 μ L of the internal standard working solution in acetonitrile to each tube.
- Vortex the tubes vigorously for 3 minutes at 1500 rpm to precipitate proteins.
- Centrifuge the tubes for 5 minutes at 16,000 x g to pellet the precipitated proteins.
- Carefully transfer 50 μ L of the supernatant to a 96-well plate or autosampler vials.
- Add 450 μ L of ultrapure water to each well/vial.
- Cap the plate or vials and vortex for 2 minutes at 1500 rpm before placing in the autosampler.

4. LC-MS/MS Instrumentation and Conditions

- Liquid Chromatography System: A UHPLC system capable of binary gradient elution.
 - Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.5 μ m).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in methanol.
 - Gradient: A suitable gradient to separate Protriptyline from matrix components (e.g., starting at 20% B, ramping to 95% B).
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5 μ L.
- Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
 - Ionization Mode: Positive ESI.

- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions (example):
 - Protriptyline: Q1/Q3 transition to be optimized based on instrumentation.
 - Protriptyline-d3: Q1/Q3 transition to be optimized based on instrumentation.
- Source Parameters: Optimize gas flows, temperature, and voltages for maximum signal intensity.

5. Data Analysis

- Construct a calibration curve by plotting the peak area ratio of Protriptyline to Protriptyline-d3 against the nominal concentration of the calibrators.
- Use a linear regression model with a weighting factor (e.g., $1/x^2$) to fit the calibration curve.
- Determine the concentration of Protriptyline in the quality controls and unknown samples by interpolating their peak area ratios from the calibration curve.

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References

- 1. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Quantification of Tricyclic Antidepressants in Serum Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (HPLC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
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